molecular formula C17H29NO14 B13862999 3-Sialyl-D-galactose (alpha/beta mixture)

3-Sialyl-D-galactose (alpha/beta mixture)

Cat. No.: B13862999
M. Wt: 471.4 g/mol
InChI Key: GKHDMBQTTHCDCR-MTNISIIBSA-N
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Description

3-Sialyl-D-galactose (alpha/beta mixture): is a biochemical compound that plays a significant role in various biological processes. It is a sialylated sugar, which means it contains a sialic acid residue attached to a galactose molecule. This compound is often used in research related to glycobiology, cell communication, and disease mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sialyl-D-galactose typically involves enzymatic glycosylation. Sialyltransferases, such as ST3Gal-II, transfer sialic acid from CMP-sialic acid to the terminal galactose residues in glycoconjugates through an alpha-2,3-linkage . This enzymatic method is preferred due to its specificity and efficiency.

Industrial Production Methods: In industrial settings, the production of 3-Sialyl-D-galactose can be achieved through the use of recombinant enzymes. The trans-sialidase enzyme from Trypanosoma cruzi has been utilized for the sialylation of beta-galactosyl oligosaccharides . This method is advantageous as it circumvents the need for high-energy nucleotides and uses readily available glycoproteins as donor substrates.

Chemical Reactions Analysis

Types of Reactions: 3-Sialyl-D-galactose undergoes various chemical reactions, including:

    Oxidation: The sialic acid residue can be oxidized under specific conditions.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: The sialic acid or galactose residues can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various chemical reagents can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include modified sialylated sugars with altered functional groups, which can be used for further biochemical studies.

Scientific Research Applications

3-Sialyl-D-galactose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sialyl-D-galactose involves its role as a substrate for sialyltransferases. These enzymes transfer sialic acid residues to galactose, forming sialylated glycoconjugates. These glycoconjugates are involved in various biological processes, including cell signaling, immune response, and pathogen interactions .

Comparison with Similar Compounds

    2-Sialyl-D-galactose: Similar structure but with a different linkage.

    4-Sialyl-D-galactose: Another sialylated sugar with a different position of the sialic acid residue.

Uniqueness: 3-Sialyl-D-galactose is unique due to its specific alpha-2,3-linkage, which is crucial for its biological functions. This specific linkage is involved in the synthesis of major brain gangliosides GD1a and GT1b, which are essential for neural function .

Properties

Molecular Formula

C17H29NO14

Molecular Weight

471.4 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11-,12+,13+,14?,15+,17+/m0/s1

InChI Key

GKHDMBQTTHCDCR-MTNISIIBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O

Origin of Product

United States

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